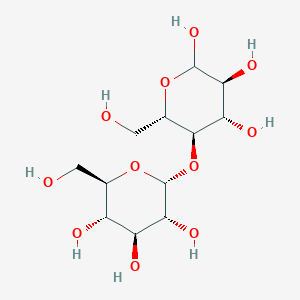
4-O-alpha-D-glucopyranosyl-L-glucopyranose
描述
4-O-alpha-D-glucopyranosyl-L-glucopyranose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is a type of glucoside, which is a molecule where a sugar is bound to a non-carbohydrate moiety. Glucosides are widely found in nature and have significant applications in various fields due to their diverse biological activities and stable characteristics.
准备方法
Synthetic Routes and Reaction Conditions
4-O-alpha-D-glucopyranosyl-L-glucopyranose can be synthesized through enzymatic methods. Enzymatic synthesis involves the use of enzymes as catalysts to convert substrates into products. This method is preferred due to its high specificity and efficiency. For example, cyclodextrin glucosyltransferase can be used to catalyze the transfer of glucose units to form the desired disaccharide .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioreactors where enzymes are employed to catalyze the reaction under controlled conditions. The process parameters such as pH, temperature, and substrate concentration are optimized to maximize yield and efficiency .
化学反应分析
Types of Reactions
4-O-alpha-D-glucopyranosyl-L-glucopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose units can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes like alpha-glucosidase.
Oxidation: Oxidizing agents such as nitric acid or enzymatic oxidation.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Gluconic acid.
Reduction: Sorbitol.
科学研究应用
4-O-alpha-D-glucopyranosyl-L-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Studied for its role in carbohydrate metabolism and as a substrate for various enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Used in the food industry as a sweetener and in the cosmetic industry for its moisturizing properties
作用机制
The mechanism of action of 4-O-alpha-D-glucopyranosyl-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose, which can then be utilized in various metabolic pathways. The compound’s ability to form stable glycosidic bonds makes it useful in stabilizing other molecules and enhancing their bioavailability .
相似化合物的比较
Similar Compounds
Maltose: Another disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Uniqueness
4-O-alpha-D-glucopyranosyl-L-glucopyranose is unique due to its specific alpha-1,4-glycosidic linkage, which imparts distinct chemical and biological properties compared to other disaccharides. Its stability and ability to form stable glycosidic bonds make it particularly useful in various industrial and medical applications .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7+,8+,9-,10+,11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-YJUHSPJMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69-79-4 | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


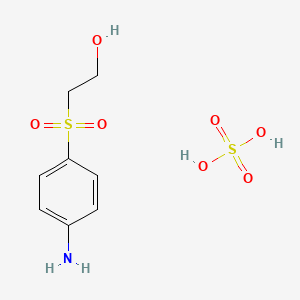
![Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B7776179.png)
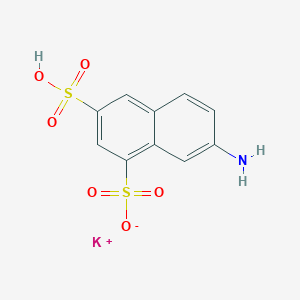




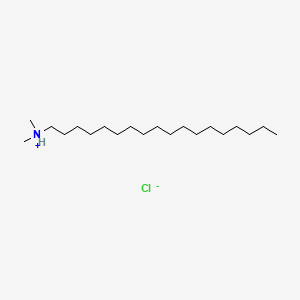


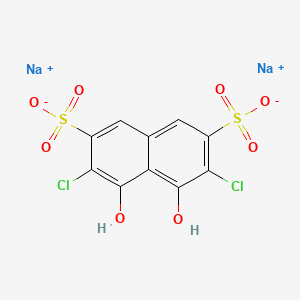

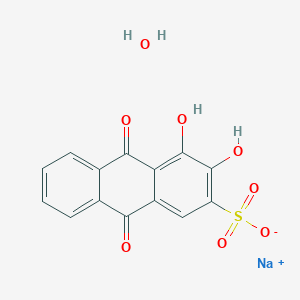
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)
